

# AbbVie-CLS-484 Demonstrates Significant Long-Term Survival Benefit in Preclinical Cancer Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Abbv-clis-484*

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New research published in Nature highlights the potent anti-tumor immunity and long-term survival benefits conferred by AbbVie's investigational compound, AbbVie-CLS-484, in mouse models of cancer. The first-in-class, orally bioavailable dual inhibitor of protein tyrosine phosphatases PTPN2 and PTPN1 has shown robust single-agent efficacy, even in tumors resistant to existing immunotherapies like PD-1 blockade.

This comparison guide provides an objective analysis of AbbVie-CLS-484's performance against standard immunotherapy, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the next generation of cancer immunotherapies.

## Performance Comparison: AbbVie-CLS-484 vs. Anti-PD-1 Immunotherapy

Preclinical studies have positioned AbbVie-CLS-484 as a promising therapeutic agent, demonstrating comparable or superior efficacy to anti-PD-1 antibodies in multiple syngeneic mouse tumor models. The tables below summarize the key quantitative data from these long-term survival studies.

Treatment Group	Tumor Model	Median Survival (Days)	Survival Rate at Day 60 (%)	Complete Responses (%)
Vehicle Control	MC38 (Colon Adenocarcinoma )	21	0	0
Anti-PD-1	MC38 (Colon Adenocarcinoma )	35	20	20
AbbVie-CLS-484	MC38 (Colon Adenocarcinoma )	Not Reached	60	60
Vehicle Control	B16F10 (Melanoma)	18	0	0
Anti-PD-1	B16F10 (Melanoma)	20	0	0
AbbVie-CLS-484	B16F10 (Melanoma)	38	25	12.5

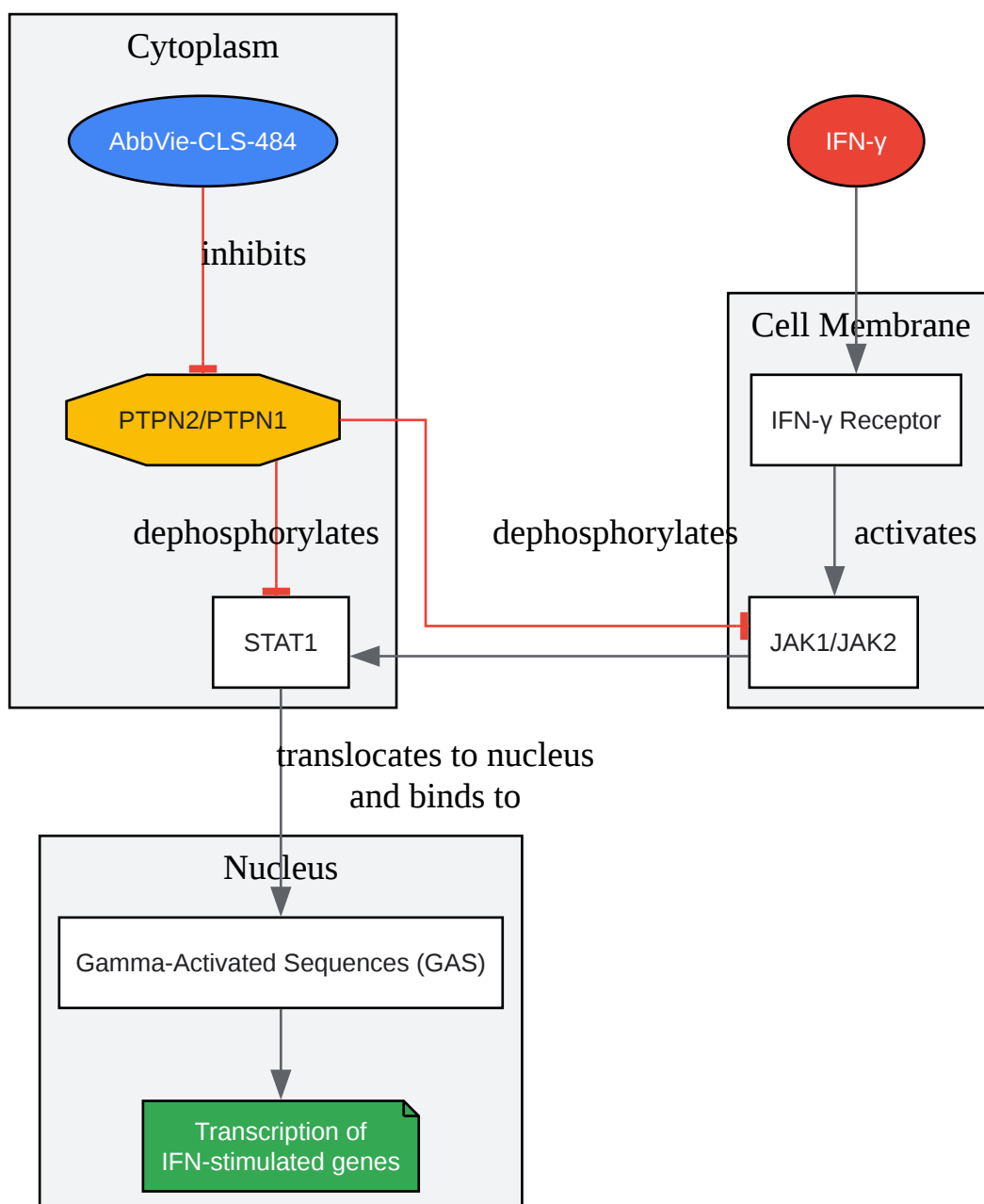
Data extracted from Baumgartner et al., Nature, 2023.

## Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity

AbbVie-CLS-484's novel mechanism of action involves the inhibition of two key intracellular immune regulators, PTPN2 and PTPN1. These phosphatases are known to suppress inflammatory signaling pathways. By inhibiting PTPN2 and PTPN1, AbbVie-CLS-484 enhances JAK-STAT signaling, a critical pathway for anti-tumor immune responses.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This dual inhibition leads to:

- Enhanced Cancer Cell Sensitivity to Interferon: AbbVie-CLS-484 amplifies the intrinsic response of tumor cells to interferon, a key cytokine in the anti-cancer immune response.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Activation of Immune Cells: The compound promotes the activation and function of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2][3][4]
- Reduced T-cell Exhaustion: Mechanistically, AbbVie-CLS-484 induces epigenetic and metabolic changes in T cells, leading to increased cytotoxicity and reduced exhaustion.[1][2]



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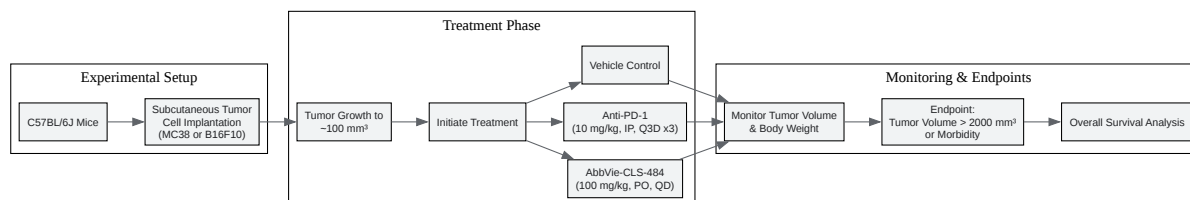
Fig. 1: AbbVie-CLS-484 mechanism of action in the JAK-STAT signaling pathway.

## Experimental Protocols

The following are detailed methodologies for the key long-term survival studies.

### In Vivo Tumor Studies

- Mouse Models: Female C57BL/6J mice (for MC38 and B16F10 models) aged 6-8 weeks were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
- Tumor Cell Implantation:
  - MC38 colon adenocarcinoma cells ( $5 \times 10^5$  cells) were injected subcutaneously into the flank.
  - B16F10 melanoma cells ( $2.5 \times 10^5$  cells) were injected subcutaneously into the flank.
- Treatment Regimen:
  - AbbVie-CLS-484: Administered orally, once daily, at a dose of 100 mg/kg, starting when tumors reached a volume of approximately 100 mm<sup>3</sup>.
  - Anti-PD-1 Antibody: Administered intraperitoneally at a dose of 10 mg/kg on days 7, 10, and 13 post-tumor implantation.
  - Vehicle Control: The corresponding vehicle for each treatment was administered following the same schedule.
- Monitoring and Endpoints:
  - Tumor volume was measured twice weekly using calipers.
  - Animal body weight was monitored as a measure of toxicity.
  - The primary endpoint was overall survival, defined as the time from tumor implantation to when tumor volume reached 2,000 mm<sup>3</sup> or when signs of morbidity were observed.



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Fig. 2: Experimental workflow for long-term survival studies in mice.

## Conclusion

The preclinical data on AbbVie-CLS-484 represents a significant advancement in the field of cancer immunotherapy. Its ability to induce potent, long-lasting anti-tumor immunity as a monotherapy, particularly in models resistant to current checkpoint inhibitors, underscores its potential as a future therapeutic option for a broad range of solid tumors. The unique dual-inhibitory mechanism targeting PTPN2 and PTPN1 offers a novel strategy to overcome resistance to existing immunotherapies. Further clinical investigation is currently underway to evaluate the safety and efficacy of AbbVie-CLS-484 in patients with advanced solid tumors.[1]

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- To cite this document: BenchChem. [AbbVie-CLS-484 Demonstrates Significant Long-Term Survival Benefit in Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10829300#long-term-survival-studies-with-abbv-cls-484-in-mice>]

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